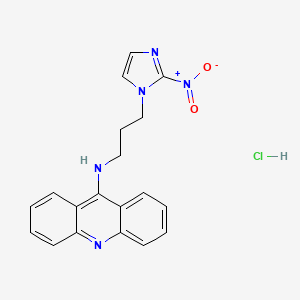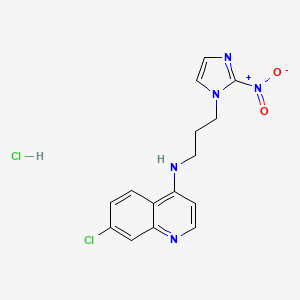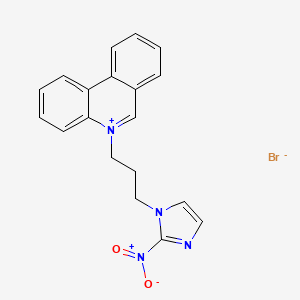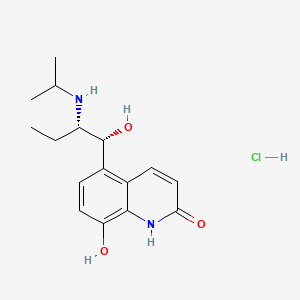
Procaterol hydrochloride hemihydrate
Vue d'ensemble
Description
Procaterol hydrochloride hemihydrate is an orally active β2 adrenoreceptor agonist . It is a potent bronchodilator that can be used for the research of asthma . It is also known as procaterol hydrochloride .
Synthesis Analysis
The synthesis of Procaterol involves acylation of 8-Hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This forms an aminoketone, the carbonyl group of which is reduced by sodium borohydride, giving procaterol .Molecular Structure Analysis
The molecular formula of Procaterol hydrochloride hemihydrate is 2 C16 H22 N2 O3 . 2 Cl H . H2 O and its molecular weight is 671.65 .Physical And Chemical Properties Analysis
The molecular weight of Procaterol hydrochloride hemihydrate is 671.65 and its molecular formula is 2 C16 H22 N2 O3 . 2 Cl H . H2 O .Applications De Recherche Scientifique
Electrochemical Analysis and Detection
Electropolymerization for Biosensing : Procaterol hydrochloride has been used to modify electrodes for the electrochemical detection of biomolecules. Kong et al. (2018) demonstrated its use in electropolymerization on glass carbon electrodes, enhancing the detection of dopamine and uric acid in biological fluids like human serum and urine (Kong et al., 2018).
Pharmaceutical Analysis : The electrochemical behavior of procaterol hydrochloride was studied using a modified glassy carbon electrode by Kong et al. (2017), providing a method for its determination in tablets and human urine (Kong et al., 2017).
Electrochemiluminescence Applications : Kong et al. (2017) also explored the electrochemiluminescent behavior of procaterol hydrochloride, developing a method for its determination in pharmaceutical preparations (Kong et al., 2017).
Pharmacological Studies
Pharmacokinetic Analysis : Kobayashi et al. (2010) conducted a study to understand the pharmacokinetics of procaterol in humans, using advanced analytical methods to determine the profile of procaterol and its metabolites following oral administration (Kobayashi et al., 2010).
Stability in Pharmaceutical Preparations : Research by Yang Zhi-jun (2006) focused on the factors affecting the stability of procaterol hydrochloride in oral solutions, emphasizing the importance of selecting appropriate materials in the manufacturing process (Yang Zhi-jun, 2006).
Sensor Development
Phosphorescence Sensor Design : Liu et al. (2015) developed a phosphorescence sensor for procaterol hydrochloride, demonstrating its use in blood sample analysis. This research highlights the potential for sensitive and selective detection methods for procaterol in various matrices (Liu et al., 2015).
Bromhexine Hydrochloride Detection : An electrochemical sensor based on poly(procaterol hydrochloride) was developed by Kong et al. (2019) for the determination of bromhexine hydrochloride, showcasing the applicability of procaterol-modified sensors in pharmaceutical analysis (Kong et al., 2019).
Safety And Hazards
Procaterol hydrochloride hemihydrate is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
8-hydroxy-5-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-CVHDTDHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975221 | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meptin | |
CAS RN |
59828-07-8, 62929-91-3 | |
| Record name | Procaterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059828078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



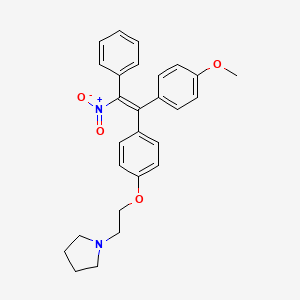
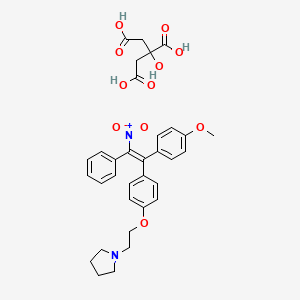
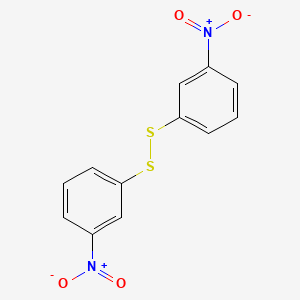
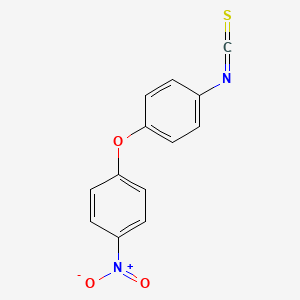
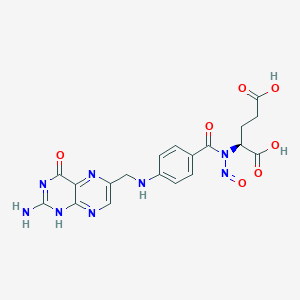
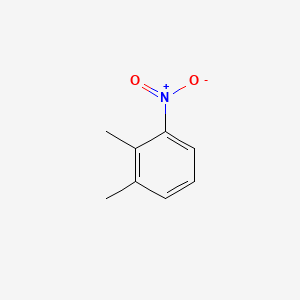
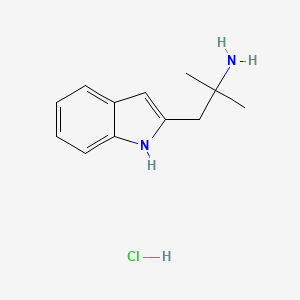
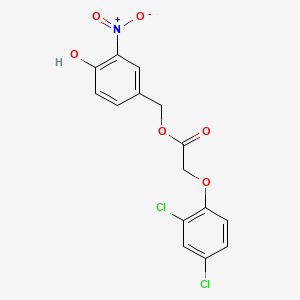
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)

